2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2548979-47-9
VCID: VC11825122
InChI: InChI=1S/C16H24N6O/c1-12-14(13(2)23-19-12)11-21-7-9-22(10-8-21)16-17-6-5-15(18-16)20(3)4/h5-6H,7-11H2,1-4H3
SMILES: CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=CC(=N3)N(C)C
Molecular Formula: C16H24N6O
Molecular Weight: 316.40 g/mol

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

CAS No.: 2548979-47-9

Cat. No.: VC11825122

Molecular Formula: C16H24N6O

Molecular Weight: 316.40 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine - 2548979-47-9

Specification

CAS No. 2548979-47-9
Molecular Formula C16H24N6O
Molecular Weight 316.40 g/mol
IUPAC Name 2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C16H24N6O/c1-12-14(13(2)23-19-12)11-21-7-9-22(10-8-21)16-17-6-5-15(18-16)20(3)4/h5-6H,7-11H2,1-4H3
Standard InChI Key NMCRRWNTPAMLNJ-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=CC(=N3)N(C)C
Canonical SMILES CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=CC(=N3)N(C)C

Introduction

Molecular Formula and Weight

The molecular formula for this compound can be deduced from its components:

  • Pyrimidine core: C4H4N2

  • N,N-dimethylpyrimidin-4-amine: C6H9N3

  • Piperazine ring: C4H10N2

  • 3,5-Dimethyl-1,2-oxazol-4-yl group: C6H8NO

Combining these components gives a molecular formula of C20H29N5O. The molecular weight can be estimated based on atomic masses: approximately 371 g/mol.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions:

  • Preparation of Intermediates: Synthesis of the oxazole and pyrimidine intermediates.

  • Coupling Reactions: Reaction of the piperazine ring with the oxazole and pyrimidine components.

  • Final Modifications: Introduction of the N,N-dimethylamine group.

Common techniques include:

  • Nucleophilic Substitution: For forming bonds between the piperazine and pyrimidine rings.

  • Catalytic Conditions: Use of catalysts to enhance reaction efficiency.

Biological Activity and Potential Applications

Compounds with similar structures often exhibit biological activities such as:

  • Pharmacological Effects: Potential as drugs due to interactions with biological targets.

  • Immunological Activity: Possible immunomodulatory effects.

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